(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide
Description
The compound (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide features a complex enamide backbone with multiple functional groups:
- 2-chloro-5-(trifluoromethyl)phenyl substituent, contributing to lipophilicity and metabolic stability.
- 3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl moiety, providing steric bulk and hydrogen-bonding capabilities via the morpholine ring.
Properties
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClF3N3O5/c1-2-36-22-12-16(3-6-21(22)37-15-23(33)32-7-9-35-10-8-32)11-17(14-30)24(34)31-20-13-18(25(27,28)29)4-5-19(20)26/h3-6,11-13H,2,7-10,15H2,1H3,(H,31,34)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFCTBNRPFIEGD-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Structural Characteristics
The compound features several notable functional groups:
- Chloro and trifluoromethyl groups : These enhance lipophilicity and may influence biological interactions.
- Cyano group : Known for its reactivity and potential in forming various derivatives.
- Morpholine moiety : Often associated with improved solubility and bioavailability.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Knoevenagel condensation : A reaction between aldehydes and nitriles in the presence of a base.
- Reagents : Common reagents include piperidine or pyridine as catalysts, and solvents like ethanol or methanol for optimal yields.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The following table summarizes its efficacy against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.48 | Induces apoptosis via caspase activation |
| U-937 (Leukemia) | 1.54 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 1.17 | Inhibition of proliferation |
These values suggest that the compound is more potent than some established chemotherapeutics, indicating its potential as a lead compound in drug discovery.
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Flow cytometry assays have shown that it triggers apoptotic pathways in cancer cells, evidenced by increased caspase 3/7 activity.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest the compound may possess antimicrobial activity. It has been tested against various strains of bacteria and fungi, showing effective inhibition at low concentrations.
Case Studies
- Study on MCF-7 Cells : A detailed study revealed that the compound significantly increased p53 expression levels, leading to enhanced apoptotic signaling pathways, thus supporting its role as a potential anticancer agent.
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, further validating its therapeutic potential.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Morpholine Derivatives : The morpholine-oxoethoxy group in the target compound is rare among analogs. Only the pyrimidine-containing compound in EP 4 374 877 A2 shares a morpholine derivative, suggesting shared solubility or pharmacokinetic properties .
Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound enhances lipophilicity compared to nitro-containing analogs (e.g., 5910-80-5), which may improve membrane permeability .
Pharmacological Implications of Structural Variations
- Morpholine Functionality : The morpholine group in the target compound likely improves aqueous solubility due to its polarity, a feature absent in analogs like 866156-40-3 .
- Chloro-Trifluoromethyl Synergy: The 2-chloro-5-(trifluoromethyl)phenyl group may enhance target selectivity, as seen in agrochemicals with similar substituents (e.g., 2-chloro-4,6-bis(ethylamino)-s-triazine in ).
- Cyano Group: Universally present in analogs, the cyano group likely stabilizes the enamide conformation via resonance, a critical feature for bioactivity .
Computational and Methodological Insights
Per , computational tools prioritize compounds based on structural similarity matrices and physicochemical property prediction. For example:
- Scaffold Hopping : The pyrimidine analog () retains the morpholine group but replaces the enamide with a pyridazine-carboxamide scaffold, demonstrating scaffold-hopping strategies.
- Machine Learning : Tools could predict the target compound’s metabolic stability using data from trifluoromethyl-containing analogs (e.g., 3-chloro-N-phenyl-phthalimide in ).
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound, and how do solvent choices influence reaction yields?
The synthesis of structurally complex enamide derivatives typically involves multi-step reactions under controlled conditions. Key steps include:
- Acylation and coupling reactions : Ensure stoichiometric equivalence of reactants (e.g., chloro-substituted phenylamines and cyanoacrylic acid derivatives) to avoid side products.
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for their ability to stabilize intermediates and enhance reaction rates. For example, ethanol is effective in facilitating nucleophilic substitutions due to its moderate polarity .
- Temperature control : Reactions involving morpholine-containing intermediates often require temperatures between 60–80°C to balance reactivity and stability .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid for peak resolution .
- Spectroscopic methods :
- NMR : ¹H and ¹³C NMR are critical for verifying the (E)-configuration of the enamide group and substituent positions (e.g., trifluoromethyl and morpholine moieties) .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight and detect isotopic patterns from chlorine and fluorine atoms .
Q. What strategies improve the compound’s solubility for in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to dissolve the compound while maintaining biological compatibility.
- Structural analogs : Compare with derivatives like N-(5-chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide, where the absence of a phenyl group in the morpholine moiety may enhance aqueous solubility .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Co-crystallization agents : Introduce small molecules (e.g., acetic acid) to stabilize crystal lattice formation.
- Software tools : Use SHELXL for refining crystallographic data, particularly for resolving disorder in flexible groups like the morpholine ring or ethoxy side chains .
- Temperature gradients : Slow cooling from 50°C to room temperature can promote single-crystal growth .
Q. What experimental approaches identify biological targets or mechanisms of action?
- Affinity chromatography : Immobilize the compound on a resin to capture binding proteins from cell lysates.
- Kinase profiling : Screen against panels of 300+ kinases to detect inhibition (e.g., IC50 values for kinases linked to cancer pathways) .
- Computational docking : Use AutoDock Vina to model interactions with receptors like EGFR or PI3K, leveraging the compound’s cyano and trifluoromethyl groups as pharmacophores .
Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?
- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time.
- Metabolite analysis : Use LC-MS to detect degradation products that may interfere with activity measurements.
- Positive controls : Compare with structurally similar compounds (e.g., (2E)-N-(3-fluorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide) to validate assay conditions .
Q. What methodologies assess the compound’s stability under physiological conditions?
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
